molecular formula C28H44N2O2S B15077094 N1-Hexadecylmetanilanilide CAS No. 55035-30-8

N1-Hexadecylmetanilanilide

Cat. No.: B15077094
CAS No.: 55035-30-8
M. Wt: 472.7 g/mol
InChI Key: MUUNZQLDIFWNSC-UHFFFAOYSA-N
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Description

N1-Hexadecylmetanilanilide is a synthetic amide compound characterized by a hexadecyl (C16) alkyl chain and a metanil (m-aminobenzenesulfonic acid) moiety. The long alkyl chain may enhance membrane permeability or alter solubility compared to shorter-chain analogues.

Properties

CAS No.

55035-30-8

Molecular Formula

C28H44N2O2S

Molecular Weight

472.7 g/mol

IUPAC Name

3-amino-N-hexadecyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C28H44N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-24-30(27-21-16-15-17-22-27)33(31,32)28-23-19-20-26(29)25-28/h15-17,19-23,25H,2-14,18,24,29H2,1H3

InChI Key

MUUNZQLDIFWNSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Hexadecylmetanilanilide typically involves the reaction of hexadecylamine with metanilic acid under specific conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-Hexadecylmetanilanilide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfoxides or sulfones, while reduction can produce amines or other reduced forms .

Scientific Research Applications

N1-Hexadecylmetanilanilide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1-Hexadecylmetanilanilide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Example Reaction Conditions :

Parameter This compound (Hypothetical) Fendiline Analogue 8
Solvent Methylene chloride Methanol
Coupling Agent EDC·HCl None (direct amidation)
Reducing Agent Not applicable NaCNBH₃
Reaction Time 12–24 hours 6 hours

The hexadecyl chain may necessitate longer reaction times or elevated temperatures due to steric hindrance.

Physicochemical Properties and Solubility Profiles

While empirical data for this compound is unavailable, trends in analogous compounds suggest:

  • Melting Point : Higher than fendiline due to stronger van der Waals forces from the C16 chain.
  • Solubility : Poor in water (<0.1 mg/mL) but soluble in organic solvents (e.g., THF, chloroform). Fendiline analogues, with shorter chains, exhibit better aqueous solubility (~1–5 mg/mL) .
  • Stability : Sulfonamide groups may confer resistance to enzymatic degradation compared to simple amides.

Functional and Application-Based Differences

  • Biological Activity : Fendiline analogues target calcium channels, but this compound’s bulkier structure may limit receptor binding. Instead, its surfactant-like properties could make it suitable for drug delivery systems.
  • Industrial Use : The C16 chain aligns with applications in lubricants or emulsifiers, whereas fendiline derivatives prioritize pharmacological activity .

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